molecular formula C10H15Br2N B2643627 4-Bromo-2,6-diethylaniline hydrobromide CAS No. 127451-90-5

4-Bromo-2,6-diethylaniline hydrobromide

Cat. No.: B2643627
CAS No.: 127451-90-5
M. Wt: 309.045
InChI Key: DIVYFKRWVDSCBI-UHFFFAOYSA-N
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Description

Chemical Identity:
4-Bromo-2,6-diethylaniline hydrobromide (CAS: 127451-90-5) is the hydrobromide salt of 4-bromo-2,6-diethylaniline (CAS: 56746-19-1). The base compound has the molecular formula C₁₀H₁₄BrN (molecular weight: 228.13 g/mol), while the hydrobromide form incorporates an additional HBr moiety, resulting in the formula C₁₀H₁₄BrN·HBr (exact molecular weight: 309.05 g/mol) . Its structure features a bromine atom at the para position and ethyl groups at the ortho positions of the aniline ring, with the hydrobromide salt enhancing solubility in polar solvents.

Synthesis: The base compound, 4-bromo-2,6-diethylaniline, is synthesized via bromination of 2,6-diethylaniline using Br₂ in CH₂Cl₂ at -78°C . Subsequent reactions, such as coupling with amines or palladium-catalyzed transformations, are employed to generate derivatives for pharmaceutical applications (e.g., tuberculosis drug candidates) .

Properties

IUPAC Name

4-bromo-2,6-diethylaniline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.BrH/c1-3-7-5-9(11)6-8(4-2)10(7)12;/h5-6H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVYFKRWVDSCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylaniline hydrobromide typically involves the bromination of 2,6-diethylaniline. The reaction is carried out in the presence of an inert organic solvent, such as dichloromethane, and a brominating agent like bromine or N-bromosuccinimide. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2,6-diethylaniline hydrobromide may involve a continuous flow process to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-2,6-diethylaniline hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2,6-diethylaniline by removing the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of 2,6-diethylaniline derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 2,6-diethylaniline.

Scientific Research Applications

Dye Production

Dye Intermediates : One of the primary applications of 4-bromo-2,6-diethylaniline hydrobromide is as an intermediate in the synthesis of various dyes. The compound is utilized in the manufacture of:

  • Acid Dyes : These are water-soluble dyes used primarily for dyeing wool and nylon.
  • Reactive Dyes : These dyes form covalent bonds with the fibers, providing excellent wash and light fastness.
  • Direct Dyes : These can be applied directly to fabrics without the need for a mordant.

The unique properties of 4-bromo-2,6-diethylaniline allow it to participate effectively in coupling reactions that form azo dyes, which are widely used in textiles .

Pharmaceutical Applications

Pharmaceutical Intermediates : 4-Bromo-2,6-diethylaniline hydrobromide serves as an essential building block in the synthesis of various pharmaceutical compounds. It has been identified as an intermediate in the production of:

  • Antipsychotics
  • Antidepressants
  • Antihistamines
  • Anti-tuberculosis drugs

The compound's ability to undergo electrophilic substitution reactions makes it suitable for synthesizing complex organic molecules required in drug formulations .

Agrochemical Synthesis

Agrochemical Applications : In agrochemistry, 4-bromo-2,6-diethylaniline hydrobromide is used as an intermediate for synthesizing several agrochemicals:

  • Herbicides
  • Fungicides
  • Insecticides

These compounds play crucial roles in crop protection and management, enhancing agricultural productivity while minimizing pest-related losses .

Data Table: Summary of Applications

Application AreaSpecific UsesExamples of Products
Dye ProductionAcid Dyes, Reactive Dyes, Direct DyesAzo Dyes
PharmaceuticalsAntipsychotics, AntidepressantsVarious therapeutic agents
AgrochemicalsHerbicides, Fungicides, InsecticidesCrop protection agents

Case Studies

  • Dye Synthesis : A study demonstrated that 4-bromo-2,6-diethylaniline effectively participated in azo coupling reactions with diazonium salts to produce vibrant azo dyes with high stability .
  • Pharmaceutical Development : Research indicated that derivatives synthesized from 4-bromo-2,6-diethylaniline exhibited significant biological activity against various pathogens, highlighting its potential in drug discovery .
  • Agrochemical Efficacy : Field trials have shown that formulations containing agrochemicals derived from 4-bromo-2,6-diethylaniline significantly reduced pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diethylaniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromoanilines
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
4-Bromo-2,6-diethylaniline 56746-19-1 C₁₀H₁₄BrN 228.13 -Br (para), -C₂H₅ (ortho) Intermediate in antitubercular agents
4-Bromo-2,6-dimethylaniline 24596-19-8 C₈H₁₀BrN 200.08 -Br (para), -CH₃ (ortho) Crystallographic studies (N–H∙∙∙N bonds)
4-Bromo-2,6-diisopropylaniline - C₁₂H₁₈BrN 256.18 -Br (para), -C₃H₇ (ortho) Bulkier substituents for steric effects
4-Bromo-2,6-dichloro-3-methylaniline 62406-68-2 C₇H₆BrCl₂N 254.94 -Br (para), -Cl, -CH₃ Halogen-rich intermediate

Key Observations :

  • Steric and Electronic Effects : Ethyl and isopropyl groups (vs. methyl) increase steric bulk, influencing reactivity in coupling reactions .
  • Crystallography : 4-Bromo-2,6-dimethylaniline exhibits intermolecular N–H∙∙∙N hydrogen bonding, stabilizing its crystal lattice .
  • Pharmacological Relevance : Ethyl-substituted derivatives show promise in Mycobacterium tuberculosis inhibition due to optimized lipophilicity (XLogP3-AA = 3.5) .
Hydrobromide Salts of Aniline Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Bromo-2,6-diethylaniline hydrobromide 127451-90-5 C₁₀H₁₄BrN·HBr 309.05 Enhanced solubility for drug delivery
4-Bromo-2,3-dimethylaniline hydrobromide 1338796-79-4 C₈H₁₁Br₂N 280.99 Lower steric bulk vs. diethyl analog
Dextromethorphan hydrobromide 125-73-5 C₁₈H₂₅NO·HBr·H₂O 370.33 Clinically approved antitussive

Key Observations :

  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability .
  • Biological Activity : The salt form of 4-bromo-2,6-diethylaniline may enhance its efficacy in targeting Mycobacterium tuberculosis phosphopantetheinyl transferase .

Biological Activity

4-Bromo-2,6-diethylaniline hydrobromide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C10H14BrN·HBr
Molecular Weight: 292.14 g/mol
CAS Number: 127451-90-3

The compound features a bromine atom and two ethyl groups attached to the aniline structure, which contributes to its unique reactivity and biological properties.

Biological Activity

Research indicates that 4-Bromo-2,6-diethylaniline hydrobromide exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that brominated anilines can possess antimicrobial effects. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
  • Anticancer Activity: Some derivatives of brominated anilines have been investigated for their potential to inhibit cancer cell proliferation. The presence of the bromine atom may enhance interactions with cellular targets, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of specific cancer cell lines
Enzyme InhibitionPotential inhibitor of certain enzymes

The biological activity of 4-Bromo-2,6-diethylaniline hydrobromide is attributed to its ability to interact with biological molecules:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with proteins and nucleic acids, facilitating interactions that may alter enzyme activity or gene expression.
  • Halogen Bonding: The bromine atom may participate in halogen bonding, enhancing the compound's binding affinity to specific targets.

Synthesis

The synthesis of 4-Bromo-2,6-diethylaniline hydrobromide typically involves the bromination of 2,6-diethylaniline in the presence of hydrobromic acid. This process can be optimized for yield and purity through various methods:

  • Bromination Reaction: Bromine is added dropwise to a solution of 2,6-diethylaniline under controlled conditions.
  • Purification Techniques: Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Table 2: Synthesis Overview

StepDescription
Starting Material2,6-Diethylaniline
ReagentBromine and Hydrobromic acid
Reaction ConditionsControlled temperature and inert atmosphere
Purification MethodRecrystallization or chromatography

Case Studies

  • Antimicrobial Study: A study evaluated the efficacy of 4-Bromo-2,6-diethylaniline against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations (IC50 values).
  • Cancer Cell Proliferation Inhibition: Research involving human breast cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability, suggesting potential as a therapeutic agent.

Q & A

Basic: What are the optimal methods for synthesizing 4-bromo-2,6-diethylaniline hydrobromide, and how can purity be ensured?

Answer:
The synthesis typically involves bromination of 2,6-diethylaniline using brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂). Subsequent hydrobromide salt formation is achieved by treating the free base with concentrated HBr. Purity optimization requires:

  • Stepwise monitoring : Use TLC or HPLC to track reaction progress and intermediate purity .
  • Recrystallization : Ethanol/water mixtures are effective for recrystallizing hydrobromide salts to remove unreacted starting materials or byproducts .
  • Elemental analysis : Confirm stoichiometry of the hydrobromide salt via CHN analysis or X-ray crystallography .

Basic: Which spectroscopic techniques are most reliable for characterizing 4-bromo-2,6-diethylaniline hydrobromide?

Answer:

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., diethyl groups at positions 2 and 6, bromine at position 4) and confirm salt formation via peak shifts in DMSO-d₆ .
  • FT-IR : Detect N–H stretching (2500–3000 cm⁻¹) in the hydrobromide form and C–Br vibrations (~600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ for the free base and [M–Br]⁺ for the hydrobromide) .

Basic: How should researchers handle and store 4-bromo-2,6-diethylaniline hydrobromide to ensure stability?

Answer:

  • Storage : Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis or photodegradation .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption. Hydrobromide salts are hygroscopic and may degrade in humid conditions .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

Advanced: How can computational modeling aid in predicting the reactivity of 4-bromo-2,6-diethylaniline hydrobromide in cross-coupling reactions?

Answer:

  • DFT calculations : Optimize the molecular geometry to predict sites for Suzuki-Miyaura coupling (e.g., bromine as a leaving group). Compare activation energies for different catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
  • Solvent effects : Simulate solvation in polar aprotic solvents (DMF, THF) to evaluate reaction feasibility .
  • Experimental validation : Pair computational predictions with empirical data (e.g., GC-MS for coupling product yields) .

Advanced: What strategies resolve contradictions in reported solubility data for 4-bromo-2,6-diethylaniline hydrobromide?

Answer:
Discrepancies may arise from:

  • Polymorphism : Use DSC to identify crystalline forms with differing solubility profiles .
  • pH-dependent solubility : Perform pH-solubility studies (pH 1–7) to map ionization states and solubility maxima .
  • Impurity interference : Purify samples via column chromatography (silica gel, CH₂Cl₂/MeOH) and re-test solubility in controlled solvents (e.g., DMSO, ethanol) .

Advanced: How can 4-bromo-2,6-diethylaniline hydrobromide serve as a precursor in medicinal chemistry?

Answer:

  • Schiff base synthesis : React with aldehydes/ketones to form imine ligands for metal coordination complexes (e.g., antimicrobial or anticancer agents) .
  • Pharmacophore modification : Introduce substituents (e.g., fluorination at position 4) to enhance bioavailability or target specificity .
  • In vitro screening : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to identify lead compounds .

Advanced: What are the challenges in scaling up the synthesis of 4-bromo-2,6-diethylaniline hydrobromide for preclinical studies?

Answer:

  • Exothermic bromination : Use controlled addition of Br₂ with cooling (0–5°C) to prevent runaway reactions .
  • Salt formation yield : Optimize stoichiometry (molar ratio of HBr to free base) via titration to maximize hydrobromide precipitation .
  • Purification at scale : Replace recrystallization with continuous flow chromatography for higher throughput .

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